

Navigating the Structure-Activity Landscape of Cadinane Sesquiterpenes: A Comparative Guide

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Compound of Interest

Compound Name: 5-Epicanadensene

Cat. No.: B15595428

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While specific structure-activity relationship (SAR) studies on **5-Epicanadensene** analogs are not publicly available, a wealth of research on the broader class of cadinane sesquiterpenes offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of cadinane sesquiterpene analogs, summarizing their biological activities, detailing experimental protocols, and visualizing key SAR findings.

Cadinane sesquiterpenes are a diverse group of bicyclic natural products known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antifungal properties.^{[1][2]} Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of new and more potent therapeutic agents.

Comparative Biological Activity of Cadinane Sesquiterpene Analogs

The biological activity of cadinane sesquiterpenes is significantly influenced by their stereochemistry and the nature and position of functional groups. The following tables summarize the quantitative data on the antifungal and cytotoxic activities of various cadinane sesquiterpene analogs.

Table 1: Antifungal Activity of Cadinane-Type Sesquiterpene Derivatives against Wood-Decay Fungi

Compound	Mean IC50 (mM) against Lenzites betulina, Trametes versicolor, and Laetiporus sulphureus
α -Cadinol	0.10
3 β -ethoxy-T-muurolol	0.24
4 β H-cadinan-10 β -ol	0.25
4 β H-cadinan-10 α -ol	0.25
4 β H-muurolan-10 β -ol	0.29

Data sourced from a study on the structure-activity relationships of cadinane-type sesquiterpene derivatives against wood-decay fungi.[2]

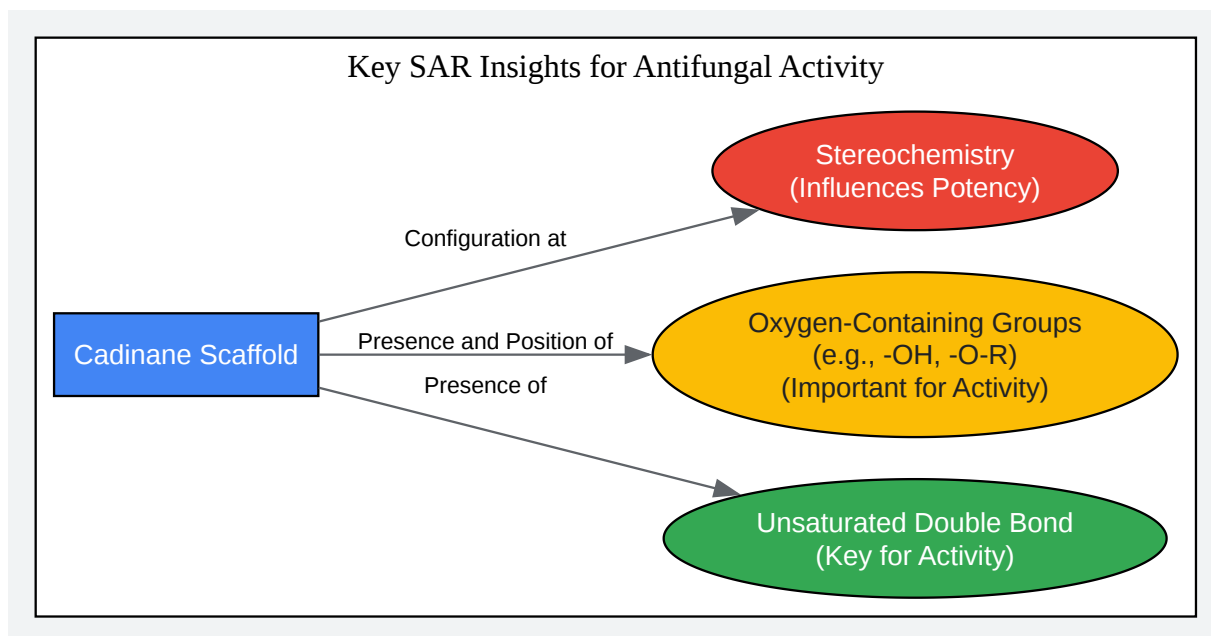
Table 2: Cytotoxic Activity of Cadinane Sesquiterpenoids against Human Cancer Cell Lines

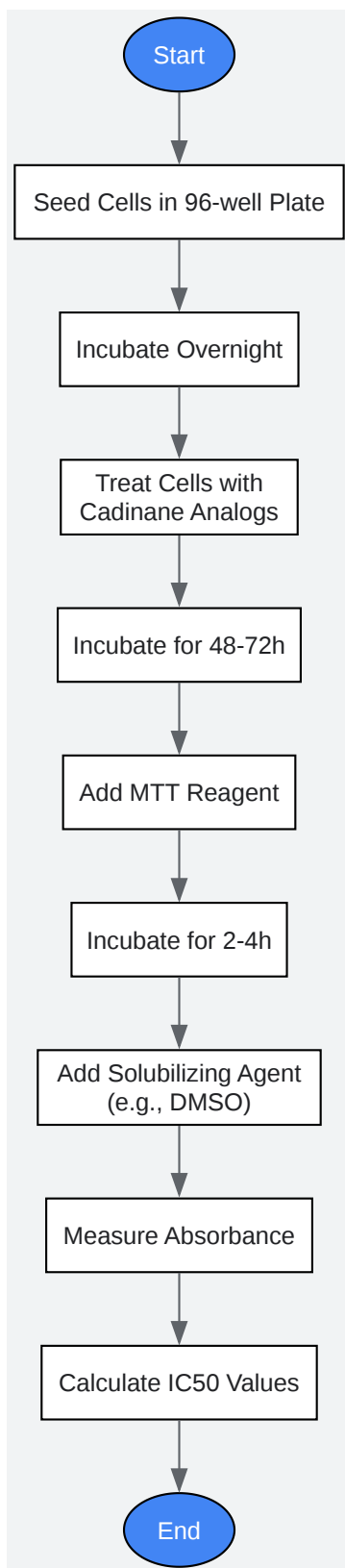
Compound	IC50 (μ M) against HepG2	IC50 (μ M) against Huh7
Compound 1b	4.2	3.5
Compound 2b	6.8	5.7
Compound 4	5.5	4.8
Compound 6	6.1	5.2
Compound 8	5.9	4.9

Data sourced from a study on cadinane-type sesquiterpenoids from the infected stems of the semi-mangrove Hibiscus tiliaceus.[3]

Key Structure-Activity Relationship Insights

The following diagram illustrates the key determinants of antifungal activity in the cadinane sesquiterpene scaffold based on available data.





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